Product packaging for 2-Methylquinolin-4-yl benzoate(Cat. No.:CAS No. 111947-01-4)

2-Methylquinolin-4-yl benzoate

Cat. No.: B3213485
CAS No.: 111947-01-4
M. Wt: 263.29 g/mol
InChI Key: HWJPNWYLLYAXLA-UHFFFAOYSA-N
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Description

2-Methylquinolin-4-yl benzoate (CAS 111947-01-4) is an organic compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 . It features a quinoline scaffold, a structure of significant interest in medicinal chemistry and chemical biology research. Quinoline derivatives are extensively investigated for their potential biological activities, with studies highlighting their role as key scaffolds in the development of anticancer agents . Recent scientific literature demonstrates that structurally similar 4-aminoquinoline derivatives can act as potent modulators of biological targets. For instance, certain derivatives have been designed to bind to the orphan nuclear receptor Nur77, a promising therapeutic target for cancers like hepatocellular carcinoma, and have been shown to exhibit antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells . Furthermore, the 2-methylquinolin-4-ol moiety, a core component of this compound, is a common intermediate in synthetic organic chemistry, often used in the preparation of more complex molecules for various research applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NO2 B3213485 2-Methylquinolin-4-yl benzoate CAS No. 111947-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylquinolin-4-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-12-11-16(14-9-5-6-10-15(14)18-12)20-17(19)13-7-3-2-4-8-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJPNWYLLYAXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Methylquinolin 4 Yl Benzoate and Analogous Structures

Established Quinoline (B57606) Ring Formation Reactions Applicable to 2-Methylquinoline (B7769805) Scaffolds

The construction of the quinoline ring system can be achieved through several classic name reactions in organic chemistry. These methods, while varying in their specific starting materials and conditions, provide robust pathways to substituted quinolines, including those bearing a methyl group at the 2-position.

Gould-Jacobs Synthesis

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be further functionalized. wikipedia.org The reaction proceeds through the condensation of an aniline (B41778) with an ethoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgmdpi.com

The initial step involves the reaction of aniline or a substituted aniline with diethyl ethoxymethylenemalonate. This is followed by a high-temperature cyclization, which can be conducted in high-boiling solvents like diphenyl ether or through microwave irradiation to shorten reaction times and improve yields. jasco.roresearchgate.net The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the 4-hydroxyquinoline (B1666331). wikipedia.org While broadly applicable, the regioselectivity of the cyclization can be influenced by both steric and electronic factors when using asymmetrically substituted anilines. mdpi.com

ReactionStarting MaterialsKey FeaturesProduct
Gould-Jacobs SynthesisAniline, Diethyl ethoxymethylenemalonateThermal cyclization, leads to 4-hydroxyquinolines4-Hydroxy-3-carboalkoxyquinoline

Conrad-Limpach Condensation

The Conrad-Limpach synthesis provides a direct route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters. mdpi.comjptcp.com This method is particularly relevant for the synthesis of the precursor to the title compound.

In a well-established procedure for synthesizing 2-methyl-4-hydroxyquinoline, aniline is reacted with ethyl acetoacetate (B1235776) to form ethyl β-anilinocrotonate. This intermediate is then cyclized at high temperatures (around 250 °C) in a high-boiling solvent such as Dowtherm to yield 2-methyl-4-hydroxyquinoline in high yields (85-90%). orgsyn.orgsynarchive.com The use of high-boiling inert solvents is crucial for the efficiency of the cyclization step. mdpi.comnih.gov

ReactionStarting MaterialsKey FeaturesProduct
Conrad-Limpach CondensationAniline, Ethyl acetoacetateHigh-temperature cyclization of an enamine intermediate2-Methyl-4-hydroxyquinoline

Doebner Reaction and By-product Formation

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. wikipedia.org This method offers a straightforward route to quinolines with a carboxylic acid handle at the 4-position, which can be a useful synthon for further derivatization.

For the synthesis of 2-methylquinoline-4-carboxylic acid, an aniline is reacted with pyruvic acid. bohrium.comsci-hub.se Interestingly, studies have shown that in the absence of an aldehyde, a new by-product, a 2-methylquinoline-4-carboxylic acid derivative, can be formed. bohrium.comsci-hub.se The proposed mechanism suggests that two molecules of pyruvic acid can condense and then react with the aniline. researchgate.net The order of mixing the reactants plays a crucial role in determining the product distribution. bohrium.comsci-hub.se Furthermore, the reaction is regioselective, with ring closure occurring at the position with less steric hindrance. researchgate.net While this reaction is a simple procedure, yields can be affected by the formation of various by-products. sci-hub.seresearchgate.net

ReactionStarting MaterialsKey FeaturesProducts/By-products
Doebner ReactionAniline, Pyruvic acid, Aldehyde (optional)Three-component reaction, yields quinoline-4-carboxylic acids2-Substituted-quinoline-4-carboxylic acid, 2-Methylquinoline-4-carboxylic acid (by-product)

Camps Reaction

The Camps reaction involves the cyclization of an o-acylaminoacetophenone in the presence of a base to yield two different hydroxyquinolines. wikipedia.orgnih.gov The regioselectivity of the cyclization is dependent on the reaction conditions and the structure of the starting material. wikipedia.org

This reaction provides a pathway to 2,4-disubstituted quinolines. By choosing the appropriate N-acyl group on the starting o-aminoacetophenone, a methyl group can be introduced at the 2-position of the resulting quinoline. The reaction is typically carried out using a hydroxide (B78521) base. wikipedia.org

ReactionStarting MaterialsKey FeaturesProduct
Camps Reactiono-AcylaminoacetophenoneBase-catalyzed cyclization, can produce isomeric hydroxyquinolines2,4-Disubstituted hydroxyquinolines

Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group. iipseries.org This reaction can be catalyzed by acids or bases and offers a direct route to polysubstituted quinolines. iipseries.orgresearchgate.net

To synthesize a 2-methylquinoline scaffold, a 2-aminoaryl ketone can be reacted with a ketone possessing a methyl group adjacent to the carbonyl, such as acetone. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration. researchgate.net Recent developments have explored the use of heterogeneous catalysts like Hβ zeolite under solvent-free conditions to produce 2,4-disubstituted quinolines. rsc.org

ReactionStarting MaterialsKey FeaturesProduct
Friedländer Synthesis2-Aminoaryl aldehyde or ketone, Compound with α-methylene carbonylAcid or base-catalyzed condensationPolysubstituted quinolines

Povarov Reaction

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene. iipseries.org This multicomponent reaction is a powerful tool for the synthesis of substituted quinolines. researchgate.net

A variation of the Povarov reaction has been developed for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes, mediated by molecular iodine. nih.govorganic-chemistry.org This method uniquely activates the methyl group of the methyl ketone. nih.gov Another iodine-catalyzed Povarov-type reaction of methyl ketones, arylamines, and α-ketoesters also provides access to substituted quinolines. organic-chemistry.org These approaches offer a metal-free and efficient pathway to complex quinoline structures. nih.govorganic-chemistry.orgorganic-chemistry.org

ReactionStarting MaterialsKey FeaturesProduct
Povarov ReactionAniline, Aldehyde, Electron-rich alkene or Methyl ketone, Arylamine, Styrene/α-ketoesterMulticomponent reaction, [4+2] cycloadditionSubstituted quinolines

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgpharmaguideline.com In the archetypal reaction, aniline is heated with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.org Ferrous sulfate (B86663) is often used to moderate the otherwise vigorous reaction. wikipedia.org Arsenic acid can be used as a milder alternative to nitrobenzene. wikipedia.org

The mechanism involves the dehydration of glycerol by sulfuric acid to form acrolein. numberanalytics.comwordpress.com This is followed by a Michael addition of the aniline to the acrolein. numberanalytics.comyoutube.com The resulting intermediate then undergoes cyclization and oxidation to yield the quinoline ring system. numberanalytics.comyoutube.com A variation of this method, known as the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol to produce substituted quinolines. nih.gov

Table 1: Key Aspects of the Skraup Synthesis
ComponentRoleExample
Aromatic AmineForms the benzene (B151609) portion of the quinolineAniline wikipedia.org
GlycerolSource of the three carbons for the pyridine (B92270) ringGlycerol wikipedia.org
Acid CatalystPromotes dehydration of glycerol and cyclizationSulfuric Acid wikipedia.org
Oxidizing AgentAromatizes the dihydroquinoline intermediateNitrobenzene, Arsenic Acid wikipedia.org

Combes Quinoline Synthesis

The Combes quinoline synthesis is a method used to prepare 2,4-disubstituted quinolines. iipseries.org This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgrsc.org The process begins with the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the substituted quinoline. wikipedia.org

The mechanism proceeds in three main steps. wikipedia.org First, the β-diketone is protonated, followed by nucleophilic attack by the aniline. wikipedia.org Subsequent dehydration leads to a Schiff base, which tautomerizes to an enamine. wikipedia.org The second major step, which is rate-determining, is the annulation of the molecule. wikipedia.org Finally, dehydration of the resulting intermediate yields the substituted quinoline. wikipedia.org The regioselectivity of the product can be influenced by the steric and electronic effects of the substituents on both the aniline and the β-diketone. wikipedia.org

Table 2: Reactants and Products in Combes Quinoline Synthesis
Aniline Derivativeβ-DiketoneResulting Quinoline
AnilineAcetylacetone2,4-Dimethylquinoline iipseries.org
m-ChloroanilineAcetylacetone7-Chloro-2,4-dimethylquinoline iipseries.org

Biere-Seelen Synthesis

The Biere-Seelen synthesis, developed in 1976, is a method for producing quinolone derivatives. mun.ca The reaction starts with the Michael addition of methyl anthranilate to dimethylacetylene dicarboxylate, which forms an enamino ester. mun.ca This intermediate then undergoes cyclization to yield the quinolone structure. mun.ca

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is used to form cyclic β-keto esters. fiveable.meorganic-chemistry.org This reaction is catalyzed by a base and is particularly effective for creating five- or six-membered rings. fiveable.mewikipedia.org The mechanism is analogous to the intermolecular Claisen condensation. organic-chemistry.org

The process begins with the deprotonation of an α-carbon of the diester to form an enolate. wikipedia.orgnumberanalytics.com This enolate then attacks the other ester group within the same molecule in a nucleophilic acyl substitution reaction, leading to the formation of a cyclic β-keto ester. wikipedia.orgmasterorganicchemistry.com The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is acidic. chemistrysteps.com

Direct Synthesis Routes for 2-Methylquinolin-4-yl Benzoate (B1203000)

The direct synthesis of 2-Methylquinolin-4-yl benzoate involves the formation of an ester linkage between the 2-methyl-4-hydroxyquinoline core and a benzoic acid derivative.

O-Acylation Reactions Utilizing 4-Hydroxyquinoline Derivatives

A common method for synthesizing esters like this compound is the O-acylation of a corresponding 4-hydroxyquinoline derivative. For instance, 4-methylquinolin-2-yl benzoate is synthesized from 4-methylquinolin-2-ol (B1212852) and benzoyl chloride. vulcanchem.com This type of reaction, often carried out under Schotten-Baumann conditions, uses an aqueous base like sodium hydroxide to neutralize the hydrochloric acid byproduct. vulcanchem.com

An alternative approach is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. vulcanchem.com These methods facilitate the formation of the ester bond between the hydroxyl group of the quinoline and the carboxyl group of the benzoic acid derivative.

Esterification Protocols

Standard esterification protocols can be applied to synthesize this compound. One such method is the Fischer esterification, where a carboxylic acid (benzoic acid) reacts with an alcohol (2-methyl-4-hydroxyquinoline) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. tcu.eduiajpr.com The reaction is typically heated to reflux to drive the equilibrium towards the ester product. tcu.edu

The general procedure involves mixing the carboxylic acid and the alcohol with the acid catalyst and heating the mixture. tcu.eduiajpr.com After the reaction is complete, the product is typically isolated by extraction and purified by methods such as recrystallization or distillation. tcu.edu

Table 3: Common Reagents in Esterification for this compound Synthesis
Reactant 1Reactant 2Catalyst/ReagentReaction Type
2-Methyl-4-hydroxyquinolineBenzoyl chlorideSodium hydroxideSchotten-Baumann O-Acylation vulcanchem.com
2-Methyl-4-hydroxyquinolineBenzoic acidDCC, DMAPSteglich Esterification vulcanchem.com
2-Methyl-4-hydroxyquinolineBenzoic acidSulfuric AcidFischer Esterification tcu.eduiajpr.com

Synthesis of Related Quinolinyl Benzoate Analogues

The synthesis of quinolinyl benzoate analogues often involves the formation of an ester linkage between a quinoline moiety and a benzoic acid derivative. The specific strategies employed can be adapted to introduce various substituents on both the quinoline and benzoate rings, allowing for the exploration of structure-activity relationships.

A primary method for synthesizing amino-substituted quinolinyl benzoates involves the condensation of a substituted 4-chloro-2-methylquinoline (B1666326) with an aminobenzoic acid or its corresponding ester. pleiades.online For instance, 2- and 4-(2-methylquinolin-4-ylamino)benzoic acids and their ethyl esters can be prepared through the reaction of 4-chloro-2-methylquinolines with 2- and 4-aminobenzoic acids or ethyl 4-aminobenzoate (B8803810). pleiades.online This reaction typically proceeds via nucleophilic aromatic substitution, where the amino group of the aminobenzoic acid derivative displaces the chlorine atom at the 4-position of the quinoline ring.

Similarly, methyl 4-[(2-methylquinolin-4-yl)amino]benzoate can be synthesized through condensation reactions between precursors like 2-methylquinolin-4-amine and methyl 4-bromobenzoate, often facilitated by a catalyst. ontosight.ai The resulting 2-(2-methylquinolin-4-ylamino)benzoic acids can undergo intramolecular cyclization in the presence of concentrated sulfuric acid to yield more complex fused heterocyclic systems, such as 7-hydroxy-6-methyldibenzo[b,h] nih.govnih.govnaphthyridines. pleiades.online Furthermore, the ester group in compounds like ethyl 4-(2-methylquinolin-4-ylamino)benzoates can be hydrolyzed under alkaline conditions to afford the corresponding carboxylic acids. pleiades.online

The condensation of o-aminothiophenols with various carboxylic acid derivatives is a well-established method for synthesizing 2-substituted benzothiazoles, a related class of heterocyclic compounds. mdpi.comnih.govnih.govmdpi.com This reaction can be carried out using carboxylic acids, esters, acyl chlorides, and other derivatives, often with acid or metal catalysts, or under green chemistry conditions like microwave irradiation. mdpi.comnih.gov For example, 2-arylbenzothiazoles can be synthesized by condensing o-aminothiophenol with substituted p-aminobenzoic acids in the presence of polyphosphoric acid (PPA) at high temperatures. mdpi.com

Table 1: Examples of Condensation Reactions for Quinolinyl and Benzothiazolyl Benzoate Analogues

Quinoline/Benzothiazole PrecursorBenzoic Acid DerivativeProductReference
4-Chloro-2-methylquinoline4-Aminobenzoic acid4-(2-Methylquinolin-4-ylamino)benzoic acid pleiades.online
4-Chloro-2-methylquinolineEthyl 4-aminobenzoateEthyl 4-(2-methylquinolin-4-ylamino)benzoate pleiades.online
2-Methylquinolin-4-amineMethyl 4-bromobenzoateMethyl 4-[(2-methylquinolin-4-yl)amino]benzoate ontosight.ai
o-Aminothiophenolp-Aminobenzoic acid2-(p-Aminophenyl)benzothiazole mdpi.com

The synthesis of thiosemicarbazide (B42300) derivatives often begins with the reaction of a hydrazine (B178648) with an isothiocyanate. irjmets.com In the context of quinoline chemistry, novel quinoline-thiosemicarbazide hybrids have been synthesized by reacting quinoline-8-sulfonohydrazide (B5629346) with various isothiocyanates. nih.gov This approach involves a two-step process where quinoline-8-sulfonyl chloride is first treated with hydrazine hydrate (B1144303) to form the sulfonohydrazide intermediate. nih.gov This intermediate is then reacted with different isothiocyanates to yield the final thiosemicarbazide derivatives. nih.gov

Thiosemicarbazides are valuable intermediates in the synthesis of various heterocyclic compounds and are known for their biological activities. irjmets.comresearchgate.netchemmethod.com The general synthesis of thiosemicarbazones involves the condensation of a thiosemicarbazide with an aldehyde or ketone. researchgate.netchemmethod.com These thiosemicarbazones can then be used in cyclocondensation reactions to form more complex heterocyclic systems. researchgate.net For example, thiosemicarbazones can be cyclized to form hydrazinylthiazole derivatives. researchgate.net

Table 2: Synthesis of Quinoline-Thiosemicarbazide Derivatives

Quinoline PrecursorReagent 1IntermediateReagent 2Final ProductReference
Quinoline-8-sulfonyl chlorideHydrazine hydrateQuinoline-8-sulfonohydrazideVarious isothiocyanatesQuinoline-thiosemicarbazide hybrids nih.gov

Thioethers, also known as sulfides, can be prepared through various methods, with a common approach being the reaction of a thiol with an alkyl halide, which is analogous to the Williamson ether synthesis. google.commasterorganicchemistry.com This involves the deprotonation of a thiol to form a thiolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. masterorganicchemistry.com Another method involves the reaction of thiols with alcohols in the presence of a Lewis acid catalyst. google.com

More contemporary methods for thioether synthesis include the reaction of S-alkyl, S-aryl, and S-vinyl thiosulfate (B1220275) sodium salts (Bunte salts) with Grignard reagents, which avoids the use of odorous thiols. organic-chemistry.org Additionally, indium triiodide-catalyzed substitution of the acetoxy group in various acetates with thiosilanes provides a route to different thioethers. organic-chemistry.org The anti-Markovnikov addition of thiols to alkenes, which can be catalyzed by cerium(III) chloride or proceed without a catalyst in water, is an efficient method for synthesizing linear thioethers. organic-chemistry.org

In the context of quinoline chemistry, while specific examples for "quinolinyl thioethers" are not prevalent in the provided search results, the general principles of thioether synthesis can be applied. For instance, a mercapto-substituted quinoline could react with an appropriate alkyl or aryl halide to form the corresponding quinolinyl thioether. The development of transition metal-free protocols for the synthesis of unsymmetrical aryl thioethers using imidazole-2-thione-derived sulfenylation reagents has also been a focus of recent research. uni-goettingen.de

Catalytic Approaches in Quinoline and Benzoate Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal-catalyzed and metal-free catalytic systems have been extensively developed for the synthesis of quinoline and its derivatives. acs.orgmdpi.commdpi.com

Transition metals such as rhodium, ruthenium, cobalt, copper, and iron are effective catalysts for the synthesis of quinolines through various cyclization and annulation reactions. acs.orgmdpi.comias.ac.in These methods often involve C-H bond activation, which allows for the direct functionalization of readily available starting materials. nih.govmdpi.com

For example, rhodium can catalyze the ortho-C-H bond activation for the synthesis of quinoline carboxylates. mdpi.com Ruthenium-catalyzed annulation of enaminones with anthranils can produce 3-substituted quinolines. mdpi.com Cobalt-assisted C-H bond activation is another strategy for quinoline synthesis. mdpi.com Copper-catalyzed methods, often using molecular oxygen as an oxidant, provide a convenient and economical approach for the synthesis of substituted quinolines from anilines and aldehydes. ias.ac.in Iron-catalyzed reductive cyclization of o-nitro-substituted Baylis-Hillman acetates using carbon monoxide also yields 3-substituted quinolines. acs.org

Palladium-catalyzed reactions are also prominent, such as the allylic C-H oxidative annulation for assembling functionalized 2-substituted quinolines from allyl alcohols and anilines. mdpi.com These catalytic systems offer advantages like high efficiency, broad substrate tolerance, and the ability to construct complex quinoline libraries from simple precursors. ias.ac.in

Table 3: Examples of Transition Metal-Catalyzed Quinoline Synthesis

CatalystReaction TypeStarting MaterialsProduct TypeReference
RhodiumC-H bond activation-Quinoline carboxylates mdpi.com
RutheniumAnnulationEnaminones, anthranils3-Substituted quinolines mdpi.com
CobaltC-H bond activation-Quinolines mdpi.com
CopperC-H functionalizationAnilines, aldehydesSubstituted quinolines ias.ac.in
IronReductive cyclizationo-Nitro Baylis-Hillman acetates3-Substituted quinolines acs.org
PalladiumOxidative annulationAllyl alcohols, anilines2-Substituted quinolines mdpi.com

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of transition metals. mdpi.com Several metal-free oxidative annulation strategies for quinoline synthesis have been reported. nih.govmdpi.com

One such approach is the electrocatalytic [4+2] annulation, which allows for the construction of fused tricyclic quinoline derivatives. nih.govacs.org This method utilizes an iodide-mediated electro-oxidation of secondary amines to form imines, which then undergo a [4+2] cycloaddition. nih.govacs.org This electro-redox methodology is mild, atom-economic, and avoids the need for transition metals and chemical oxidants. nih.govacs.org

Other metal-free strategies include the use of iodine as an oxidant for the synthesis of quinolines. mdpi.com A one-pot reaction using DMSO as both the solvent and a carbon source has also been developed. mdpi.com Furthermore, the synthesis of quinolines via a coupling reaction of secondary N-aryl amides with terminal alkynes can be achieved without a metal catalyst. mdpi.com An efficient synthesis of 2-aryl-4-substituted quinolines from o-cinnamylanilines has been developed using KOtBu as a mediator and DMSO as an oxidant at room temperature. acs.org These metal-free approaches offer environmentally sustainable and economically viable alternatives for the synthesis of quinoline scaffolds. nih.gov

Photoredox Catalysis in C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of quinolines, offering mild reaction conditions and high regioselectivity. nih.govcapes.gov.br This approach utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates. These radicals can then engage in various bond-forming reactions. nih.gov

Inorganic and organometallic photoredox catalysts, such as iridium and ruthenium complexes, are particularly effective. nih.gov Their photophysical properties, including high molar absorptivity and long-lived triplet states, make them efficient for generating radicals. nih.gov For instance, the Minisci-type reaction, a classic method for heteroaromatic functionalization, can be significantly improved using photoredox catalysis, allowing for the introduction of alkyl and other groups at specific positions of the quinoline ring. nih.govresearchgate.net

Organic dyes are also employed as photoredox catalysts, providing a metal-free alternative. thieme-connect.de These catalysts can facilitate C-H functionalization through various mechanisms, including hydrogen atom transfer (HAT) or the formation of an electron-donor-acceptor (EDA) complex. The choice of catalyst and reaction conditions can influence the regioselectivity of the functionalization, targeting either the C2, C4, or other positions of the quinoline nucleus. nih.govmdpi.com

Functionalization and Derivatization Strategies

The strategic functionalization of the 2-methylquinoline scaffold is crucial for creating a diverse range of derivatives with tailored properties. Key methods include bromination, C-H functionalization at the benzylic position, C4-H phosphonation, and transesterification.

Bromination Reactions of 2-Methylquinolin-4(1H)-ones

Bromination of 2-methylquinolin-4(1H)-ones is a versatile method for introducing a handle for further synthetic transformations. nuph.edu.ua The regioselectivity of the bromination is highly dependent on the substituents present on the quinoline ring and the choice of brominating agent, such as molecular bromine or N-bromosuccinimide (NBS). nuph.edu.uarsc.org

For example, the bromination of 3-substituted 2-methylquinolin-4(1H)-ones can occur at the C3 position, the C6 position, or the methyl group at C2, depending on the nature of the C3 substituent. nuph.edu.ua In the case of 3-benzyl-2-methylquinolin-4(1H)-one, bromination selectively occurs at the C2-methyl group to yield 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one. nuph.edu.ua This bromo-derivative serves as a key intermediate for further modifications. nuph.edu.ua The synthesis of 3-bromo-2-methyl-1H-quinolin-4-one can be achieved from 4-hydroxy-2-methylquinoline. chemicalbook.com

Table 1: Bromination of 8-Substituted Quinolines
Starting MaterialBrominating AgentProduct(s)Reference
8-HydroxyquinolineBromine5,7-Dibromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline acgpubs.org
8-AminoquinolineBromine5,7-Dibromo-8-aminoquinoline, 5-Bromo-8-aminoquinoline acgpubs.org
8-MethoxyquinolineBromine5-Bromo-8-methoxyquinoline acgpubs.org
AcetoacetanilideBromineAcetoacetanilide bromide google.com

Carbon-Hydrogen (C-H) Functionalization at Benzylic Positions (C(sp³)-H)

Direct functionalization of the benzylic C(sp³)-H bond of the 2-methyl group in quinolines is a highly atom-economical and efficient strategy for creating new C-C or C-X bonds. nih.govclockss.org This approach avoids the need for pre-functionalization of the methyl group, which is often a multi-step process.

Various catalytic systems, including transition metals and metal-free conditions, have been developed for this purpose. nih.govtandfonline.com For instance, a catalyst-free method has been reported for the sp³ C-H bond activation of 2-methylquinoline and its subsequent nucleophilic addition to tryptanthrins. tandfonline.com Another approach involves a copper-TEMPO catalyzed dehydrogenation followed by a cross Rauhut-Currier type reaction to yield alkylated quinolines. citedrive.com

These reactions often proceed through the formation of an enamine-like intermediate, which then reacts with an electrophile. acs.org The scope of this methodology is broad, allowing for the introduction of various functional groups, leading to a wide array of 2-substituted quinoline derivatives. nih.govclockss.org

Table 2: Catalyst-Free Functionalization of 2-Methylquinoline with N-Phenylmaleimide in Deep Eutectic Solvent
EntryCycle NumberYield (%)
1Fresh86
21st recycle82
32nd recycle79
43rd recycle77

Reaction conditions: 0.5 mmol 2-methylquinoline, 0.75 mmol N-phenylmaleimide, 0.5 mL DES, stirred at 80 °C for 2 h. Yields are of pure, isolated products. clockss.org

C4-H Phosphonation of Quinoline Derivatives

The introduction of a phosphonate (B1237965) group at the C4 position of the quinoline ring can significantly impact the biological and material properties of the resulting compounds. researchgate.net Site-selective C-H phosphonation at the C4 position has been achieved through various methods, including photoredox catalysis. researchgate.netacs.org

A visible-light-promoted, Minisci-type protocol allows for the C4-selective phosphorylation of quinoline derivatives with good functional group tolerance. researchgate.netacs.org This reaction proceeds via a radical pathway, where a phosphonyl radical is generated and adds to the electron-deficient quinoline ring. researchgate.net Another strategy involves a trinuclear borane (B79455) (B₃H₇)-mediated nucleophilic addition of phosphine (B1218219) oxide anions to quinolines, which also shows high regioselectivity for the C4 position. acs.org These methods provide direct access to C4-phosphorylated quinolines, which have shown promising antimicrobial activity. researchgate.net

Transesterification Reactions Involving Quinolinyl Benzoates

Transesterification is a fundamental reaction for the synthesis of esters, including this compound. This process involves the exchange of the alkoxy group of an ester with another alcohol. In the context of quinolinyl benzoates, this could involve the reaction of a quinolinol with a benzoate ester or the reaction of a quinolinyl ester with a different alcohol.

Lipase-catalyzed transesterification offers a green and efficient alternative to chemical methods. nih.gov Immobilized lipases, such as Candida cylindracea lipase (B570770) (CCL), have been successfully used for the synthesis of various esters, including propyl benzoate, in solvent-free conditions. nih.gov The reaction kinetics of such enzymatic transformations often follow a ternary complex model. nih.gov This methodology can be applied to the synthesis of a variety of alkyl benzoates and could be adapted for the synthesis of this compound from the corresponding quinolinol and a suitable benzoate ester. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Methylquinolin 4 Yl Benzoate

Reaction Pathways and Transformation Studies

The reactivity of the quinoline (B57606) core in 2-methylquinolin-4-yl benzoate (B1203000) is influenced by its various functional groups, allowing for a range of chemical transformations. Key reaction pathways that have been investigated for structurally similar compounds include thiocarbamation, intramolecular cyclization, and alkylation.

The introduction of a thiocarbamoyl group into the quinoline structure represents a significant transformation, yielding compounds with potential applications in medicinal chemistry. Research into the thiocarbamation of quinolinones has demonstrated a metal-free approach to directly functionalize the quinoline core.

A study on the thiocarbamation of quinolinones has shown that 2-methyl-4-hydroxyquinoline (a precursor to 2-methylquinolin-4-yl benzoate) can undergo reaction with tetraalkylthiuram disulfides in the presence of an oxidizing agent like (diacetoxyiodo)benzene (B116549) (PIDA) to yield 3-thiocarbamated quinoline derivatives. acs.org Specifically, the reaction of this compound's synthetic precursors provides insight into the potential reactivity of the title compound. For instance, the reaction of 2-methyl-4(1H)-quinolone with tetramethylthiuram disulfide under optimized conditions affords the corresponding 3-((dimethylcarbamoyl)thio) derivative. acs.org A notable example is the synthesis of 3-((Dimethylcarbamoyl)thio)-2-methylquinolin-4-yl benzoate, which was obtained as a colorless liquid with a 65% yield after chromatographic purification. acs.org

These reactions are typically performed at room temperature in a solvent such as tetrahydrofuran (B95107) (THF). acs.org The scope of this reaction is broad, accommodating various substituted quinolinones and tetraalkylthiuram disulfides, generally producing moderate to good yields. acs.org

Table 1: Thiocarbamation of Quinolinone Derivatives

Quinolinone Substrate Thiuram Disulfide Oxidant Solvent Product Yield (%)
2-Methyl-4(1H)-quinolone Tetramethylthiuram disulfide PIFA THF 3-((Dimethylcarbamoyl)thio)-2-methylquinolin-4-yl benzoate 65
Quinolin-4(1H)-one Tetramethylthiuram disulfide PIFA DCM 3-((Dimethylcarbamoyl)thio)quinolin-4-yl benzoate -
2-Heptyl-4(1H)-quinolone - PIFA THF 2-Heptyl-3-thiocarbamoyl-4(1H)-quinolone 70

Data sourced from The Journal of Organic Chemistry, 2023. acs.org

Intramolecular cyclization reactions are powerful tools for the construction of complex polycyclic systems from simpler quinoline precursors. While specific studies on the intramolecular cyclization of this compound are not prevalent, the reactivity of related quinoline derivatives provides a basis for understanding potential reaction pathways. For example, the bromination of the quinoline alkaloid haplophyllidine (B94666) with reagents like Br2 and N-bromosuccinimide (NBS) in chloroform (B151607) leads to intramolecular cyclization involving a prenyl double bond and hydroxyl or methoxyl groups, forming new five- and six-membered rings. nih.gov

In other instances, photochemical intramolecular cyclization of o-alkynylaryl isocyanides in the presence of organic dichalcogenides has been shown to produce 2,4-bischalcogenated quinolines. acs.org Furthermore, the synthesis of functionalized quinolines can be achieved through Ugi and Pd-catalyzed intramolecular arylation reactions, demonstrating the versatility of cyclization strategies in building diverse quinoline scaffolds. nih.govacs.org Base-catalyzed 1,4-addition followed by an intramolecular annulation cascade has also been employed for the one-pot synthesis of functionalized benzo[h]quinolines. nih.gov These examples highlight the propensity of the quinoline system to undergo intramolecular cyclization, suggesting that with appropriate functionalization, this compound could serve as a precursor to more complex heterocyclic structures.

The alkylation of quinoline derivatives is a fundamental transformation for introducing molecular diversity. Studies on quinolin-2(1H)-one and its derivatives have shown that alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation), with the outcome often dependent on the substitution pattern of the quinoline ring and the reaction conditions. researchgate.net For C(6) and C(7) substituted quinolin-2(1H)-ones, alkylation with agents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of potassium carbonate in DMF typically results in a mixture of N1- and O2-alkylated products, with the N-alkylated product being major. researchgate.net Conversely, C(8)-substituted quinolin-2(1H)-ones exclusively yield O2-alkylated products under similar conditions, suggesting a steric influence on the reaction's regioselectivity. researchgate.net

The use of phase transfer catalysis, for instance with tetrabutylammonium (B224687) bromide (TBAB), has been shown to be an efficient method for the N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one. tsijournals.com This highlights the importance of the catalytic system in directing the outcome of alkylation reactions on the quinoline core. Reductive alkylation of quinolines to N-alkyl tetrahydroquinolines has also been achieved using a boronic acid catalyst, showcasing a metal-free approach to this transformation. acs.org

Table 2: Alkylation of Substituted Quinolin-2(1H)-ones

Quinolinone Substrate Alkylating Agent Base Solvent Major Product
6-Methoxyquinolin-2(1H)-one 2-Bromoacetophenone K2CO3 DMF N1-Alkylated
7-Chloroquinolin-2(1H)-one Chloroacetone K2CO3 DMF N1-Alkylated
8-Methoxyquinolin-2(1H)-one 2-Bromoacetophenone K2CO3 DMF O2-Alkylated

Data synthesized from findings in ResearchGate, 2011. researchgate.net

Mechanistic Postulations and Experimental Evidence

Understanding the mechanisms underlying the reactions of quinoline derivatives is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Free radical reactions often proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. researchgate.net The initiation phase involves the formation of a radical species, often facilitated by heat, UV radiation, or a catalyst. researchgate.net In the context of the thiocarbamation of quinolinones, a proposed mechanism involves the generation of a thiocarbamoyl radical from the tetraalkylthiuram disulfide. This radical then attacks the quinolinone, leading to the formation of the thiocarbamated product. acs.org

The propagation phase of a radical reaction involves the reaction of a radical with a stable molecule to generate a new radical, thus continuing the chain. researchgate.net Hydrogen abstraction or the addition of a radical to a double bond are common propagation steps. researchgate.net Termination occurs when two radical species react with each other to form a stable, non-radical product. researchgate.net The high reactivity of free radicals makes them powerful tools in chemical synthesis, but also necessitates careful control of reaction conditions to achieve desired outcomes. researchgate.net

The choice of catalyst is paramount in directing the selectivity and enhancing the yield of reactions involving quinoline derivatives. In the synthesis of N-alkyl-2-alkynyl-4(1H)-quinolones, the condensation of methyl alkynyl ketones with N-alkyl isatoic acid anhydrides is facilitated by the use of lithium diisopropylamide (LDA) in THF at low temperatures. mdpi.com

For alkylation reactions, transition metal catalysts, particularly those based on rhodium and palladium, have been extensively used for the site-selective C-H functionalization of quinolines. researchgate.net For example, rhodium(III) catalysis has been employed for the C8-alkylation of quinoline N-oxides with maleimides, demonstrating high regioselectivity. acs.orgacs.org The mechanism of such reactions is thought to involve the formation of a metallacycle intermediate. acs.org The use of different ligands in conjunction with the metal catalyst can also influence the regioselectivity of the C-H activation. researchgate.net In the absence of transition metals, organocatalysts like boronic acid have proven effective in catalyzing the reductive alkylation of quinolines. acs.org The catalyst's ability to act as both a Lewis acid and a hydrogen-bond donor is key to its efficacy in these transformations. acs.org

Influence of Reaction Conditions on Product Distribution

No published data is available detailing how variables such as solvent, temperature, or catalysts affect the product distribution in reactions involving this compound.

Solvatochromic Effects on Spectral Properties

There is no available data documenting the solvatochromic shifts of this compound in different solvents. Consequently, a data table illustrating the effect of solvent polarity on its absorption or emission spectra cannot be constructed.

Advanced Spectroscopic and Structural Elucidation of 2 Methylquinolin 4 Yl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Methylquinolin-4-yl benzoate (B1203000), ¹H and ¹³C NMR are the primary methods for structural confirmation and assignment of protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Methylquinolin-4-yl benzoate provides detailed information about the number of different types of protons and their neighboring environments. The spectrum is characterized by signals in both the aromatic and aliphatic regions.

The methyl group protons on the quinoline (B57606) ring are expected to appear as a singlet in the upfield region, typically around 2.5-2.8 ppm. The aromatic protons of the quinoline and benzoate rings will resonate in the downfield region, generally between 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants are influenced by the electronic effects of the ester linkage and the nitrogen atom in the quinoline ring.

Based on data from related structures and general principles of NMR spectroscopy, the expected ¹H NMR data for this compound dissolved in a suitable solvent like CDCl₃ are summarized in the table below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.20d~8.0Aromatic (Benzoate)
~8.10d~8.5Aromatic (Quinoline)
~7.80t~7.5Aromatic (Quinoline)
~7.65t~7.5Aromatic (Benzoate)
~7.50t~7.5Aromatic (Quinoline)
~7.35d~8.5Aromatic (Quinoline)
~7.25s-Aromatic (Quinoline)
~2.70s--CH₃

Note: The data presented is an estimation based on analogous compounds and established NMR principles, as direct experimental data for this specific compound is not publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound will show a number of distinct signals corresponding to the carbon atoms of the quinoline and benzoate rings, the methyl group, and the carbonyl carbon of the ester.

The carbonyl carbon is typically observed in the range of 160-170 ppm. The aromatic carbons of both rings will appear between 110 and 150 ppm, with the carbon attached to the oxygen of the ester group resonating further downfield. The methyl carbon will be found in the upfield region, usually below 30 ppm.

A summary of the anticipated ¹³C NMR chemical shifts for this compound is provided in the table below.

Chemical Shift (δ) ppmAssignment
~165.0C=O (Ester)
~158.0C-2 (Quinoline)
~149.0C-8a (Quinoline)
~148.0C-4 (Quinoline)
~134.0Aromatic C-H (Benzoate)
~130.5Aromatic C-H (Benzoate)
~130.0Aromatic C-H (Quinoline)
~129.5Aromatic C (Benzoate)
~128.5Aromatic C-H (Benzoate)
~127.5Aromatic C-H (Quinoline)
~124.0Aromatic C-H (Quinoline)
~122.0Aromatic C-H (Quinoline)
~121.0C-4a (Quinoline)
~115.0C-3 (Quinoline)
~25.0-CH₃

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR spectroscopy is employed for the analysis of organofluorine compounds. Since this compound does not possess any fluorine atoms, ¹⁹F NMR spectroscopy is not a relevant technique for the structural elucidation of this particular compound.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the vibrational and electronic energy levels of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ester, aromatic rings, and alkyl group.

The most prominent peak will be the C=O stretching vibration of the ester group, which is expected to appear in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will be observed in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretching of the methyl group will be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

The expected FT-IR absorption bands for this compound are detailed in the table below.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2950WeakAliphatic C-H Stretch (-CH₃)
~1730StrongC=O Stretch (Ester)
~1600, ~1500, ~1450Medium-StrongAromatic C=C Stretch
~1280StrongAsymmetric C-O Stretch (Ester)
~1120StrongSymmetric C-O Stretch (Ester)

Note: This data is based on the characteristic infrared absorption frequencies for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of quinoline derivatives, including this compound, are characterized by UV-Vis spectroscopy. mdpi.comnih.gov This technique provides insights into the electronic transitions within the molecule. Generally, quinoline and its derivatives exhibit absorption bands in the UV region, which can be influenced by the presence and position of various substituents on the quinoline ring. arabjchem.orguantwerpen.be For instance, the introduction of methyl and hydroxyl groups can alter the electronic distribution and, consequently, the absorption maxima. arabjchem.orguantwerpen.be

Studies on similar benzoate esters and quinoline compounds show characteristic absorption peaks. For example, sodium benzoate has a maximum absorption wavelength at 224 nm. researchgate.net The UV absorption spectra of related compounds are also sensitive to the solvent environment. researchgate.net

UV-Vis-Near Infrared (NIR) Transmission Spectroscopy

UV-Vis-NIR transmission spectroscopy extends the analysis of electronic properties into the near-infrared region. This technique is valuable for characterizing materials with potential applications in optics and electronics. While specific data for this compound is not abundant, the methodology is applied to related organic compounds to understand their transmission properties across a broader spectral range.

Photoluminescence Spectroscopy and Emission Properties

Photoluminescence spectroscopy is a powerful tool for investigating the emissive properties of quinoline derivatives, which are known for their fluorescence. arabjchem.org The emission characteristics are highly dependent on the molecular structure and the presence of substituent groups. For instance, some quinoline derivatives are utilized as fluorescent probes for detecting metal ions. arabjchem.org

The photoluminescence of related zinc(II) complexes of quinolin-8-yl-benzoate has been studied, revealing strong absorption in the UV region and potential for use in light-emitting diodes. researchgate.net The emission spectra of such compounds can be influenced by factors like solvent polarity and the formation of intramolecular charge transfer states. researchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. The molecular weight of a related compound, p-tolyl benzoate (4-methylphenyl benzoate), is 212.2439 g/mol . nist.gov For methyl benzoate, the molecular weight is 136.15 g/mol . nih.gov This technique confirms the identity of the synthesized compound and provides evidence of its elemental composition. High-resolution mass spectrometry (HRMS) offers precise mass measurements, further corroborating the molecular formula. nih.gov

X-ray Crystallography and Supramolecular Architecture Analysis

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Crystal Packing

For example, in the crystal structure of ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate, the dihedral angle between the isoquinoline (B145761) and benzene (B151609) rings is 75.08 (10)°. nih.gov Similarly, in methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate, intermolecular hydrogen bonds are observed, influencing the crystal packing. nih.gov These types of interactions, along with π-π stacking, are common in the crystal structures of aromatic compounds and play a significant role in stabilizing the supramolecular architecture. mdpi.com

Table 1: Selected Crystallographic Data for Related Benzoate Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate nih.govC₂₁H₁₅NO₄MonoclinicP2₁/c5.2025 (7)18.066 (3)17.560 (2)98.365 (2)1632.8 (4)4
Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate nih.govC₁₃H₁₁N₃O₃TriclinicP-15.7387 (7)7.9037 (10)13.6496 (19)80.793 (12)590.24 (13)2

This table presents crystallographic data for structurally related compounds to provide context for the analysis of this compound.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray diffraction (PXRD) is employed to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern that can be used to identify the crystalline phase of the material. For instance, the PXRD pattern of a zinc(II) complex with a quinolin-8-yl-benzoate ligand confirmed its crystalline nature. researchgate.net This technique is essential for verifying the purity of a crystalline solid and for comparing the bulk material with the single crystal used for SCXRD analysis.

Intermolecular Interactions and Hydrogen Bonding Analysis (e.g., C-H···N, C-H···O, Cl···π, π···π, N-H···O, O-H···O)

A detailed analysis of the intermolecular interactions and hydrogen bonding of this compound cannot be provided due to the absence of published crystallographic data. Such an analysis would typically involve the identification and geometric characterization of various non-covalent interactions within the crystal lattice. This would include measuring donor-hydrogen, hydrogen-acceptor distances, and donor-hydrogen-acceptor angles for potential hydrogen bonds like C-H···N and C-H···O. Furthermore, the presence and nature of π-π stacking or other interactions like Cl···π (if applicable, though no chlorine is in the named compound) would be assessed by examining the distances and orientations between the aromatic rings of the quinoline and benzoate systems.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.orgdntb.gov.ua It is used to determine various molecular properties by calculating the electron density.

Geometry Optimization and Structural Parameter Elucidation

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of 2-Methylquinolin-4-yl benzoate (B1203000) are adjusted until the lowest energy conformation is found. nih.govdergi-fytronix.comresearchgate.net

The optimized structure would reveal the planarity of the quinoline (B57606) and benzoate ring systems. The dihedral angle between the quinoline and benzoate moieties is a critical parameter, influencing the degree of conjugation between the two ring systems. In similar structures, the rings are often twisted relative to each other. nih.govresearchgate.net The introduction of the methyl group at the 2-position of the quinoline ring is expected to cause minor steric effects that influence the local geometry. researchgate.net

Table 1: Predicted Structural Parameters for 2-Methylquinolin-4-yl benzoate Note: This table presents expected values based on DFT studies of analogous compounds.

Parameter Predicted Value Description
C-O (ester) ~1.36 Å Bond length between the quinoline oxygen and the ester carbonyl carbon.
C=O (ester) ~1.21 Å Bond length of the ester carbonyl group.
C-N (quinoline) ~1.38 Å Average bond length of carbon-nitrogen bonds within the quinoline ring.
C-C (aromatic) ~1.40 Å Average bond length of carbon-carbon bonds in the aromatic rings.
Dihedral Angle 20° - 40° The angle between the planes of the quinoline and benzoate rings.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.comyoutube.com A smaller gap suggests the molecule is more reactive and can be more easily excited. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, which includes the nitrogen atom. The LUMO is anticipated to be distributed over the benzoate ring and the electron-withdrawing ester carbonyl group. Visualization of these orbitals would show the regions of the molecule most likely to participate in nucleophilic and electrophilic interactions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: Values are illustrative and based on analyses of similar aromatic esters.

Orbital Energy (eV) Description
HOMO -6.5 eV Highest Occupied Molecular Orbital energy, indicating electron-donating ability.
LUMO -1.8 eV Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.7 eV Energy difference, reflecting the molecule's stability and reactivity. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding, including lone pairs and bond orbitals, within a molecule. wisc.edu It examines charge delocalization and hyperconjugative interactions by analyzing the Fock matrix. dergi-fytronix.comresearchgate.net These interactions are quantified by the second-order perturbation energy, E(2), which indicates the stabilization energy from the delocalization of electron density from a filled donor NBO to an empty acceptor NBO.

In this compound, significant E(2) values are expected for π → π* interactions within the quinoline and benzoate rings, indicating substantial electron delocalization which contributes to the stability of the aromatic systems. dergi-fytronix.comresearchgate.net Interactions involving the lone pairs of the oxygen and nitrogen atoms (n → π*) would also be prominent, highlighting their role in the electronic structure.

Table 3: Representative NBO Second-Order Perturbation Analysis for this compound Note: This table shows potential stabilizing interactions based on NBO studies of related molecules.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
π(C5-C6) π*(C7-C8) ~20.5 Intramolecular hyperconjugation in the quinoline ring.
π(C1'-C2') π*(C3'-C4') ~18.2 Intramolecular hyperconjugation in the benzoate ring.
LP(2) O(ester) π*(C=O) ~35.0 Resonance stabilization from the ester oxygen lone pair.
LP(1) N π*(C2-C3) ~15.8 Delocalization of the nitrogen lone pair into the quinoline ring.

Natural Population Analysis (NPA)

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density onto individual atoms, resulting in atomic charges. dergi-fytronix.com These charges offer a more reliable representation than other methods like Mulliken population analysis, as they are less sensitive to the basis set used in the calculation.

In this compound, the NPA charges would show that the nitrogen and oxygen atoms are the most electronegative, bearing significant negative charges. The carbonyl carbon of the ester group would carry a substantial positive charge due to its attachment to two electronegative oxygen atoms. The hydrogen atoms would be positively charged, while the carbon atoms would exhibit a range of charges depending on their bonding environment.

Table 4: Predicted Natural Population Analysis (NPA) Charges Note: This table provides expected charge distributions based on general principles and data from similar compounds.

Atom Predicted NPA Charge (e)
N (quinoline) -0.55
O (ester ether) -0.45
O (ester carbonyl) -0.50
C (ester carbonyl) +0.75
H (methyl) +0.20

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergi-fytronix.comresearchgate.net The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. Green and yellow areas represent intermediate potential. researchgate.netresearchgate.net

For this compound, the MEP surface would show the most negative potential (red) localized around the carbonyl oxygen of the ester group and the nitrogen atom of the quinoline ring, making these the primary sites for electrophilic attack. The most positive potential (blue) would be found around the hydrogen atoms, particularly those attached to the aromatic rings.

Global Reactivity Descriptors

Global reactivity descriptors are calculated from the HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity and stability. nih.govmdpi.com These descriptors, derived within the framework of conceptual DFT, include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netmdpi.com

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Global Softness (S) : The reciprocal of hardness, indicating a higher reactivity. Soft molecules have a small HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires additional electronic charge from the environment.

These parameters are calculated using the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Table 5: Calculated Global Reactivity Descriptors for this compound Note: Values are derived from the predicted HOMO/LUMO energies in Table 2.

Descriptor Value Unit
Ionization Potential (I) 6.5 eV
Electron Affinity (A) 1.8 eV
Electronegativity (χ) 4.15 eV
Chemical Hardness (η) 2.35 eV
Global Softness (S) 0.213 eV⁻¹
Electrophilicity Index (ω) 3.66 eV

Vibrational Frequency Calculations and Spectral Correlation

Vibrational frequency analysis is a powerful computational tool for understanding the molecular structure and dynamics of "this compound." By employing methods such as Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), the harmonic vibrational frequencies can be calculated. nih.gov These calculated frequencies correspond to the fundamental modes of vibration, including stretching, bending, and torsional motions of the atoms within the molecule.

The theoretical vibrational spectra (Infrared and Raman) can be correlated with experimental data for structural validation. For quinoline derivatives, characteristic vibrational modes can be assigned. For instance, the C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the quinoline ring appear in the 1650-1400 cm⁻¹ range. The presence of the methyl group introduces specific C-H stretching and bending modes. The ester group (benzoate) will exhibit a strong characteristic C=O stretching vibration, typically around 1720-1740 cm⁻¹, and C-O stretching vibrations at lower frequencies.

A Potential Energy Distribution (PED) analysis can be performed to provide a detailed assignment of the vibrational modes, quantifying the contribution of individual internal coordinates to each normal mode. arabjchem.org Scaling of the computed frequencies is often necessary to achieve better agreement with experimental spectra, accounting for anharmonicity and the approximations inherent in the theoretical methods. nih.gov

Table 1: Illustrative Calculated Vibrational Frequencies and Assignments for this compound (Based on DFT/B3LYP/6-311++G(d,p))

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment (PED)
31053000Aromatic C-H stretch
17351675C=O stretch (ester)
16201560Quinoline C=C/C=N stretch
14501398CH₃ asymmetric bend
12801235Ester C-O stretch
850820Aromatic C-H out-of-plane bend

Note: The values in this table are illustrative and based on typical frequency ranges for the specified functional groups in similar molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules, providing insights into their optical properties, such as UV-Visible absorption spectra. rsc.orgrsc.org For "this compound," TD-DFT calculations, often performed on the ground-state optimized geometry, can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions. researchgate.netnih.gov

These calculations can reveal the involvement of different molecular orbitals in the electronic transitions. For quinoline derivatives, the lowest energy transitions are often of a π-π* nature, localized on the quinoline ring system. nih.gov The presence of the benzoate group can influence these transitions, potentially leading to intramolecular charge transfer (ICT) character, where electron density shifts from one part of the molecule to another upon excitation. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to study its effect on the excited state properties. nih.gov

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound in a Solvent (e.g., Acetonitrile)

ExcitationWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3200.25HOMO → LUMO (π-π)
S₀ → S₂2850.18HOMO-1 → LUMO (π-π)
S₀ → S₃2500.35HOMO → LUMO+1 (π-π*/ICT)

Note: The values in this table are illustrative and represent typical outputs of TD-DFT calculations for similar aromatic esters.

Theoretical Insights into Intermolecular Interactions and Crystal Packing

The way molecules of "this compound" arrange themselves in the solid state is governed by a complex interplay of intermolecular interactions. Theoretical methods can provide a detailed understanding of these forces, which include hydrogen bonding, π-π stacking, and van der Waals interactions. While a crystal structure for this specific compound may not be publicly available, analysis of related quinoline derivatives provides a strong basis for prediction. researchgate.netrsc.org

For similar molecular systems, it has been shown that the substitution pattern on the quinoline ring significantly influences the crystal packing. rsc.org The methyl group at the 2-position and the benzoate group at the 4-position will have specific steric and electronic effects that dictate the most favorable packing arrangement.

Exploration of Electronic Charge Distribution and Reactivity Sites

The distribution of electrons within the "this compound" molecule is key to understanding its chemical reactivity. Computational analysis, through methods like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) mapping, can reveal the electronic landscape of the molecule. arabjchem.orgelectrochemsci.org

The MEP surface visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For "this compound," the nitrogen atom of the quinoline ring and the oxygen atoms of the benzoate group are expected to be regions of high negative potential. researchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial for predicting reactivity. nih.gov The HOMO represents the ability to donate an electron, and its location often indicates the site of electrophilic attack. The LUMO represents the ability to accept an electron, and its location suggests the site for nucleophilic attack. For quinoline derivatives, the HOMO and LUMO are typically π-orbitals distributed over the aromatic system. arabjchem.orgnih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. nih.gov

Quantum Chemical Analysis of Optical Properties

Quantum chemical methods provide a powerful framework for the detailed analysis of the optical properties of "this compound," going beyond the simple prediction of absorption spectra. nih.gov These methods can be used to calculate a range of properties that are relevant to the material's interaction with light, including its potential for nonlinear optical (NLO) applications.

The polarizability and hyperpolarizability of the molecule can be calculated to assess its NLO response. Molecules with large hyperpolarizability values may be useful in technologies such as frequency doubling of light. The electronic structure of "this compound," with its extended π-conjugated system and the donor-acceptor character that can arise from the interaction of the quinoline and benzoate moieties, suggests that it could possess interesting NLO properties.

Furthermore, computational studies can elucidate the influence of structural modifications on the optical properties. For example, the introduction of different substituent groups on either the quinoline or benzoate rings could be modeled to tune the absorption and emission wavelengths, as well as the NLO response. researchgate.net This predictive capability is invaluable for the rational design of new materials with specific optical functionalities.

Advanced Material Science and Other Non Prohibited Applications

Nonlinear Optical (NLO) Material Development and Characterization

Quinoline (B57606) derivatives are prominent candidates for the development of nonlinear optical (NLO) materials, which are crucial for applications in photonics and optoelectronics, including optical limiting and switching. nasc.ac.in The NLO response in organic molecules typically originates from the arrangement of electron donor (D) and acceptor (A) groups connected by a π-conjugated system (D–π–A). rsc.org This structure facilitates intramolecular charge transfer (ICT), a key mechanism for high NLO activity. rsc.org

The quinoline moiety itself is an effective electron-accepting group. rsc.org When combined with an electron-donating group, the resulting molecule can exhibit significant second-order NLO properties, characterized by the first hyperpolarizability (β). Theoretical studies using Density Functional Theory (DFT) have been instrumental in predicting and understanding the NLO properties of various quinoline derivatives. rsc.orgnottingham.ac.uk For instance, research on quinoline-carbazole derivatives has shown that modifying the π-conjugated spacers and acceptor groups can significantly influence hyperpolarizability, polarizability, and absorption wavelengths. rsc.org

In one study, a quinoline derivative, 4‐(quinolin‐2‐ylmethylene)aminophenol, was found to exhibit a strong NLO response, which was investigated using Hyper-Rayleigh scattering (HRS) calculations. nottingham.ac.uk Similarly, quinolinium 4-aminobenzoate (B8803810) (ABAQ) single crystals demonstrated a second harmonic generation (SHG) efficiency that was 90% of the standard potassium dihydrogen phosphate (B84403) (KDP), highlighting its potential for NLO applications. nasc.ac.in The favorable ICT from a donor group to an acceptor moiety, like an α,β-unsaturated carbonyl, is a critical factor for enhancing NLO properties in these systems. rsc.org

Below is a table summarizing theoretical and experimental NLO findings for various quinoline derivatives, which provides context for the potential of 2-Methylquinolin-4-yl benzoate (B1203000).

Compound/Derivative Class Methodology Key Findings Reference
Quinoline–Carbazole (B46965) DerivativesDFT & TDDFT Calculationsπ-conjugated spacers and acceptor modulation influence hyperpolarizability (β) and polarizability (α). rsc.org
4‐(quinolin‐2‐ylmethylene)aminophenolPCM/DFT/CAM-B3LYP/6–311++G(d,p)The compound exhibits a good nonlinear optical response based on Hyper-Rayleigh scattering calculations. nottingham.ac.uk
Quinolinium 4-aminobenzoate (ABAQ)Kurtz-Perry Powder TechniqueSecond harmonic generation (SHG) efficiency is 90% that of KDP. nasc.ac.in
Quinoline–Chalcone DerivativeDFT (B3LYP and M062X)Strong intramolecular charge transfer (ICT) from the donor to the acceptor moiety leads to strong NLO properties. rsc.org

Applications in Organic Optoelectronic Devices

Organic materials are increasingly being used in electronic and optoelectronic devices due to their flexibility, low production costs, and tunable properties. rsc.orgrsc.org Quinoline derivatives, including 2-Methylquinolin-4-yl benzoate, are part of this class of photo- and electro-active organic materials. rsc.org

In the field of Organic Light-Emitting Diodes (OLEDs), materials with specific electronic properties are required for efficient charge transport and emission. Carbazole derivatives, which are electron-rich systems, are frequently employed as hole-transporter materials in OLEDs. rsc.org The combination of an electron-donating carbazole moiety with an electron-accepting quinoline moiety creates a molecule with properties suitable for use in OLED device structures. rsc.org The inherent charge transport capabilities and luminescent properties of quinoline-based compounds make them attractive for the development of new emitter or host materials in OLEDs.

The development of efficient organic solar cells (OSCs) relies on materials that can effectively absorb sunlight and separate charges. The donor-acceptor (D-A) architecture is fundamental to OSC design. Carbazole derivatives serve as excellent organic donor moieties, while the electron-attracting nature of quinoline makes it a suitable acceptor. rsc.org The ability to engineer the molecular structure of quinoline derivatives allows for the tuning of their absorption spectra and energy levels (HOMO/LUMO) to better match the solar spectrum and optimize the charge separation process at the donor-acceptor interface. mdpi.com

Development of Molecular Probes and Sensors

The unique photophysical properties of quinoline derivatives, such as their ability to exhibit strong photoluminescence, make them ideal candidates for the development of molecular probes and sensors. nasc.ac.inmdpi.com These compounds can be designed to interact with specific analytes or to respond to changes in their local environment (e.g., polarity, pH, or viscosity) by modulating their fluorescence intensity, wavelength, or lifetime. The ester linkage in this compound could potentially be susceptible to hydrolysis, a property that could be exploited in the design of chemosensors for detecting certain enzymes or pH changes.

Utilization in Dye Chemistry and Luminescent Material Design

The quinoline scaffold is a well-established component in the synthesis of various dyes. dyestuffintermediates.com For example, 2-Methylquinoline (B7769805) is listed as an intermediate for synthetic dyes such as C.I. Solvent Yellow 157 and C.I. Solvent Yellow 33. dyestuffintermediates.com The extensive delocalization of the electron cloud in quinoline Schiff bases gives rise to unique optical properties that are valuable in the laser and optoelectronics fields. mdpi.com

Research into conjugated quinoline-derivatives has demonstrated their potential as luminescent materials. Experimental studies involving photoluminescence and absorption spectroscopy have been used to calculate properties like Stokes shift and quantum yield. mdpi.com Furthermore, certain quinoline derivatives, when combined with ZnO nanoparticles, have been shown to produce random lasing when optically excited, opening up possibilities for their use in novel light-emitting applications. mdpi.com

Role in Sustainable Chemical Processes (e.g., Green Synthesis Aspects)

In recent years, there has been a significant push towards developing "green" chemical processes that are more environmentally friendly, efficient, and safer than traditional methods. nih.gov The synthesis of quinoline derivatives has been a focus of this effort. Microwave-assisted synthesis has emerged as a revolutionary technique in green chemistry, often leading to shorter reaction times and higher yields while avoiding hazardous solvents. nih.govresearchgate.net

For instance, the synthesis of quinoline-4-carboxylic acid derivatives has been achieved through a one-pot, three-component reaction under microwave irradiation using p-toluenesulfonic acid as an organocatalyst. researchgate.net This approach offers advantages like an easy work-up process and the avoidance of harmful organic solvents. researchgate.net Another green method involves the use of bismuth chloride (BiCl₃), a non-toxic and inexpensive Lewis acid catalyst, for the synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. nih.gov These sustainable protocols for constructing the quinoline core suggest that the synthesis of this compound and related compounds can be achieved through more environmentally responsible pathways.

Future Directions in Research of 2 Methylquinolin 4 Yl Benzoate

Development of Novel and Green Synthetic Pathways

The future of synthesizing 2-methylquinolin-4-yl benzoate (B1203000) and its derivatives will likely prioritize the adoption of green chemistry principles to minimize environmental impact and enhance efficiency. Conventional methods often rely on harsh reaction conditions and hazardous solvents. Emerging research points towards several promising avenues:

Microwave-Assisted Synthesis: This technique has shown significant promise for the rapid and efficient synthesis of quinoline (B57606) cores, such as 2-methyl-4-quinolinones, often under solvent-free conditions using reusable catalysts like acidic resins. researchgate.net This approach dramatically reduces reaction times and can lead to higher yields compared to conventional heating.

Ultrasound-Assisted Synthesis: Sonochemistry offers another energy-efficient route for synthesizing quinoline derivatives. rsc.orgtandfonline.com Ultrasound-assisted O-alkylation of quinolin-4-ols, for instance, has been achieved rapidly and with high purity, providing a green alternative to traditional methods. rsc.orgnih.gov

One-Pot Multicomponent Reactions: The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, is a key area of future research. researchgate.netnih.gov These reactions improve atom economy and reduce waste by eliminating the need for intermediate purification steps.

Catalytic Innovations: The exploration of novel and more efficient catalysts, including metal-free catalysts and nanocatalysts, will be crucial. nih.govresearchgate.net For example, metal-free tandem cyclization strategies are being developed for the synthesis of functionalized quinolines. researchgate.netacs.orgnih.gov

These green synthetic strategies are expected to not only make the production of 2-methylquinolin-4-yl benzoate more sustainable but also facilitate the creation of a wider library of derivatives for further investigation.

Advanced Understanding of Structure-Property Relationships

A fundamental goal for future research is to establish a detailed understanding of how the molecular structure of this compound and its derivatives dictates their physical, chemical, and biological properties. This involves a multi-faceted approach:

Systematic Derivatization and Analysis: By systematically modifying the substituents on both the quinoline and benzoate moieties, researchers can map out structure-activity relationships (SAR) and structure-property relationships (SPR). For example, studies on other quinoline derivatives have shown that the introduction of different functional groups can significantly impact their biological activity. rsc.orgnih.gov

Computational Modeling: Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies will play a pivotal role in predicting the properties of new derivatives. rsc.orgtandfonline.comnih.gov These computational methods can calculate electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity and photophysical behavior. scholarsresearchlibrary.comresearchgate.net

The following table illustrates the type of data that can be generated through computational studies on quinoline derivatives to build structure-property relationships.

Derivative ClassComputational MethodKey FindingsReference
Quinoline DerivativesDFT/TD-DFTCorrelation between wavelength and energy gap, prediction of absorption spectra. rsc.org
Quinoline-based PyrimidinedionesDFTNarrow energy gap linked to potential anticancer activity. tandfonline.com
2-oxo-1,2-dihydroquinoline-4-carboxylic acidQuantum Chemical CalculationsCorrelation between molecular structure and corrosion inhibition properties. scholarsresearchlibrary.comresearchgate.net

This deeper understanding will enable the rational design of molecules with tailored properties for specific applications.

Exploration of Expanded Reactivity and Derivatization

Future research will undoubtedly explore the rich reactivity of the this compound scaffold to generate a diverse array of new compounds. The quinoline ring system is amenable to a wide range of chemical transformations.

Functionalization of the Quinoline Core: The various positions on the quinoline ring offer opportunities for functionalization. For instance, the methyl group at the C2 position can be a site for olefination reactions. acs.org The aromatic rings can undergo electrophilic substitution, and the nitrogen atom can be quaternized to modulate the electronic properties of the molecule.

Derivatization of the Precursor: The precursor, 4-hydroxy-2-methylquinoline, is a versatile intermediate for synthesizing a wide range of derivatives. researchgate.netchemicalbook.comchemrxiv.orgnih.gov Its reactions can lead to the introduction of various functional groups, which can then be esterified to form new benzoate derivatives.

The systematic exploration of these derivatization pathways will be essential for fine-tuning the properties of this compound for various applications.

Integration into Novel Functional Materials

The inherent properties of the quinoline scaffold suggest that this compound and its derivatives could be valuable components in the development of novel functional materials.

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to exhibit luminescent properties and have been investigated for use in OLEDs. nih.govdtic.mil Future work could focus on tuning the photophysical properties of this compound derivatives to achieve emission in different parts of the electromagnetic spectrum.

Fluorescent Probes and Sensors: The fluorescence of some quinoline compounds makes them suitable candidates for chemosensors. researchgate.net By incorporating specific binding sites, derivatives of this compound could be designed to selectively detect metal ions or other analytes.

Corrosion Inhibitors: Quinoline derivatives have been studied for their ability to inhibit the corrosion of metals. scholarsresearchlibrary.comresearchgate.net The design of new derivatives of this compound could lead to more effective and environmentally friendly corrosion inhibitors.

The table below summarizes some potential applications of quinoline derivatives in functional materials, which could be explored for this compound.

Application AreaRelevant Property of Quinoline DerivativesPotential for this compound
OLEDsElectroluminescence, Tunable EmissionDerivatives could be synthesized to act as emitters or host materials.
Fluorescent SensorsFluorescence, Sensitivity to AnalytesFunctional groups could be added to create selective sensors.
Corrosion InhibitorsAdsorption onto Metal SurfacesThe molecule could be optimized for enhanced corrosion protection.

Synergistic Experimental and Computational Research Paradigms

The most rapid and insightful progress in the study of this compound will come from a close integration of experimental and computational research.

In Silico Screening and Design: Computational tools can be used to design and screen virtual libraries of this compound derivatives for desired properties before their actual synthesis. tandfonline.comnih.govnih.gov This in silico approach saves time and resources by prioritizing the most promising candidates for experimental investigation.

Mechanistic Elucidation: Computational modeling can provide detailed insights into reaction mechanisms, helping to optimize synthetic routes and understand the reactivity of the compounds. nih.gov

Interpretation of Experimental Data: Theoretical calculations can aid in the interpretation of experimental data, such as spectroscopic and electrochemical measurements. nih.govscholarsresearchlibrary.comresearchgate.net For example, DFT calculations can help assign peaks in NMR and IR spectra and explain observed electrochemical behavior. nih.gov

This synergistic paradigm, where computational predictions guide experimental work and experimental results validate and refine computational models, will be the cornerstone of future research on this compound, accelerating the discovery and development of new applications for this versatile compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methylquinolin-4-yl benzoate, and how can purity be optimized?

  • Methodological Answer :

  • Synthesis : Use a two-step approach: (1) Condensation of 2-methylquinolin-4-ol with benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by DMAP (4-dimethylaminopyridine) at 0°C–RT for 12 hours. (2) Purify via silica gel chromatography (petroleum ether/EtOAc gradient) .
  • Purity Optimization : Monitor reaction progress using TLC (Rf ~0.4 in 3:1 petroleum ether/EtOAc). Post-synthesis, recrystallize from ethanol to achieve >95% purity. Validate purity via HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate, UV detection at 254 nm) .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Expect aromatic proton signals between δ 7.2–8.6 ppm (quinoline and benzoate rings). The methyl group on quinoline appears as a singlet at δ 2.6–2.8 ppm. Ester carbonyl (C=O) is confirmed via 13C NMR at δ 168–170 ppm .
  • HRMS : Calculate exact mass (C17H13NO2: 263.0946). Use ESI+ mode; observed [M+H]+ should match within 2 ppm error .

Q. What HPLC conditions are effective for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Gradient from 60% acetonitrile/40% 10 mM ammonium acetate (pH 5.0) to 90% acetonitrile over 20 minutes.
  • Detection : UV at 270 nm (quinoline absorption band). Retention time typically 12–14 minutes. Validate method robustness using ICH guidelines (RSD <2% for retention time) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electron density on the ester carbonyl. Higher electron deficiency at C=O (e.g., Fukui function f⁻ >0.3) correlates with reactivity toward amines or hydrazines .
  • Transition State Analysis : Simulate attack by nucleophiles (e.g., NH3) to identify energy barriers. Compare with experimental kinetic data to validate models .

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC50 protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram+ vs. Gram–) .
  • Dose-Response Validation : Re-test compounds under standardized conditions (e.g., CLSI guidelines for MIC assays). Use positive controls (e.g., ciprofloxacin) to calibrate results .

Q. What strategies optimize the stability of this compound in aqueous formulations for pharmacological studies?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies (40°C/75% RH) across pH 3–7. Use HPLC to track ester hydrolysis (e.g., half-life <24 hours at pH >7). Stabilize with buffered solutions (pH 5–6) .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose 5% w/v) to enhance shelf life. Confirm stability via DSC (glass transition temperature >50°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.